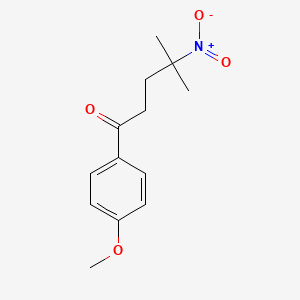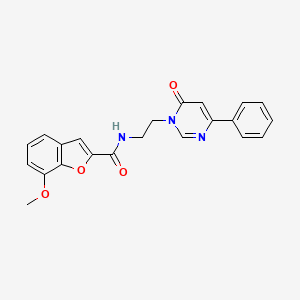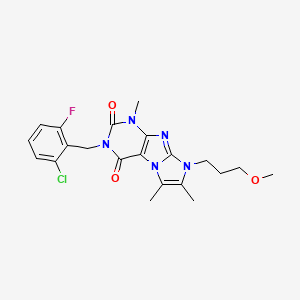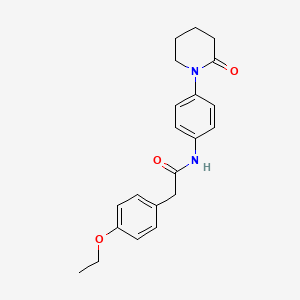
1-(4-Methoxyphenyl)-4-methyl-4-nitropentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenyl)-4-methyl-4-nitropentan-1-one, also known as 4-Methylpentedrone (4-MPD), is a synthetic cathinone that has gained popularity in recent years due to its potential use as a research chemical. This compound belongs to the class of substituted cathinones, which are structurally similar to amphetamines and have stimulant properties.
Applications De Recherche Scientifique
Synthesis and Characterization Techniques
A study by Khalid et al. (2020) discusses the synthesis of functionally diverse unsymmetrical mono-carbonyl curcuminoids, including compounds structurally related to "1-(4-Methoxyphenyl)-4-methyl-4-nitropentan-1-one." These compounds were characterized using spectroscopic techniques such as NMR, FT-IR, UV-Vis, and single-crystal X-ray diffraction, revealing insights into their geometric parameters, nonlinear optical properties, and molecular stability (Khalid et al., 2020).
Chemical Reactivity and Structural Insights
Another research conducted by Black et al. (1984) investigates the reaction of γ-nitro ketones, closely related to "this compound," with thionyl chloride. This study provides detailed structural insights through X-ray crystallography, demonstrating the formation of α-sulfinyl ketones and their subsequent reactions, which could be pivotal for understanding the chemical reactivity and potential applications of similar compounds (Black et al., 1984).
Applications in Catalysis
Watanabe et al. (1984) explored the catalytic reduction of nitroarenes to aminoarenes using formic acid in the presence of a ruthenium catalyst, a process that might be applicable to compounds such as "this compound." This research highlights the chemoselective reduction capabilities and the potential for hydrogenation of heterocyclic compounds, offering a pathway for modifying or enhancing the properties of such molecules (Watanabe et al., 1984).
Photophysical and Photochemical Properties
Research into the photophysical and photochemical properties of related compounds can provide insights into potential applications of "this compound" in areas such as material science, photodynamic therapy, and as components in optical devices. Studies such as those conducted by Guillaneuf et al. (2010) on nitroxide-mediated photopolymerization could be particularly relevant, offering a glimpse into how these compounds might be utilized in polymer synthesis and modification (Guillaneuf et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-4-methyl-4-nitropentan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,14(16)17)9-8-12(15)10-4-6-11(18-3)7-5-10/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCFVLPLFWNRMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)C1=CC=C(C=C1)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325564 |
Source


|
| Record name | 1-(4-methoxyphenyl)-4-methyl-4-nitropentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819266 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
92050-07-2 |
Source


|
| Record name | 1-(4-methoxyphenyl)-4-methyl-4-nitropentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-Ethylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2866944.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2866945.png)


![Tert-butyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/no-structure.png)



![N-(2,4-difluorophenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2866960.png)
![1,3,7-trimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866961.png)
![2-Ethoxy-5-[(4-phenylpiperidino)sulfonyl]benzenecarboxylic acid](/img/structure/B2866962.png)
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2866963.png)
![Sodium 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2866964.png)
![2-chloro-6-fluoro-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2866966.png)